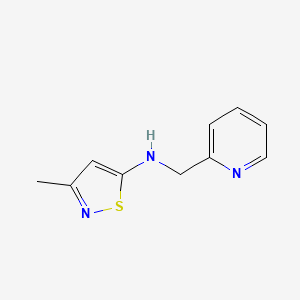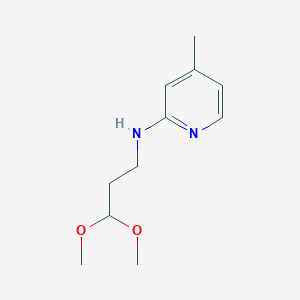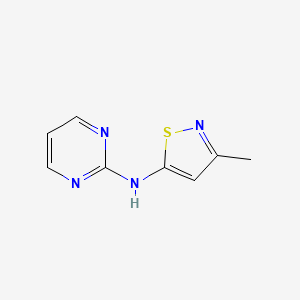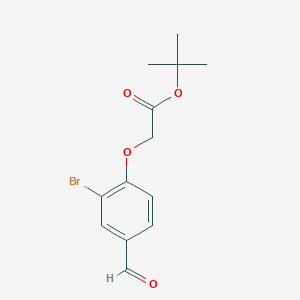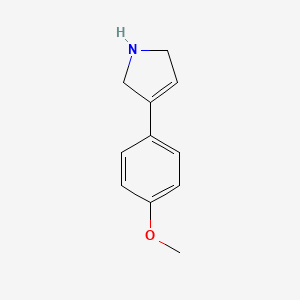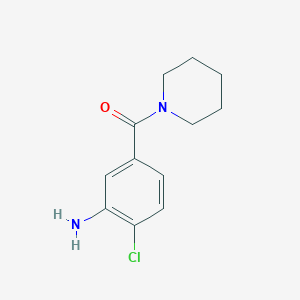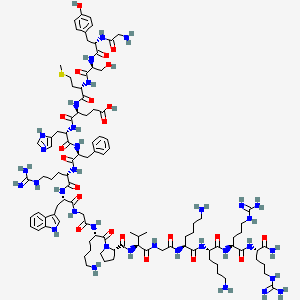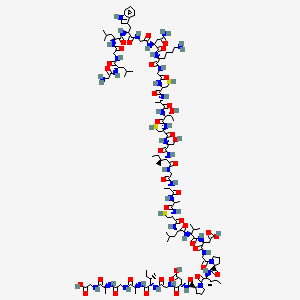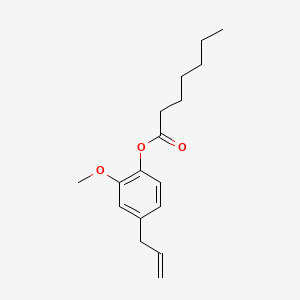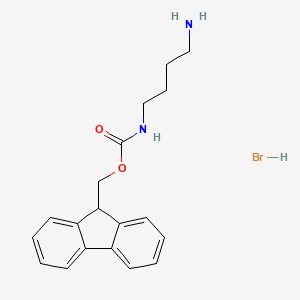
1,15-Dibromopentadecane
Overview
Description
1,15-Dibromopentadecane is an organic compound with the molecular formula C15H30Br2 It is a long-chain alkyl bromide, specifically a dibromo derivative of pentadecane
Preparation Methods
Synthetic Routes and Reaction Conditions
1,15-Dibromopentadecane can be synthesized through the bromination of pentadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals react with the pentadecane to form the dibromo product.
Reaction Conditions:
Reagents: Bromine (Br2), pentadecane
Initiator: Ultraviolet light or peroxide
Solvent: Typically a non-polar solvent such as carbon tetrachloride (CCl4)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
1,15-Dibromopentadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to pentadecane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pentadecane derivatives.
Elimination Reactions: Alkenes such as 1-pentadecene.
Reduction: Pentadecane.
Scientific Research Applications
1,15-Dibromopentadecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkanes and alkenes.
Materials Science: Utilized in the modification of surfaces and the preparation of functionalized materials.
Biological Studies: Employed in studies involving membrane interactions and lipid bilayers due to its long hydrophobic chain.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,15-dibromopentadecane in chemical reactions primarily involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds, resulting in the formation of alkenes.
Comparison with Similar Compounds
1,10-Dibromodecane: Shorter chain length, used in similar nucleophilic substitution and elimination reactions.
1,20-Dibromoeicosane: Longer chain length, used in the synthesis of longer-chain alkanes and alkenes.
1,15-Dibromopentadecane is unique due to its specific chain length, which makes it suitable for applications requiring intermediate chain lengths between decane and eicosane derivatives.
Properties
IUPAC Name |
1,15-dibromopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Br2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCLDIKGVNAKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556836 | |
| Record name | 1,15-Dibromopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81726-81-0 | |
| Record name | 1,15-Dibromopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Dioxolan-2-yl)methoxy]pyridine](/img/structure/B1628020.png)
